molecular formula C23H25N5O2 B11328555 N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-phenylacetamide

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-2-phenylacetamide

Cat. No.: B11328555
M. Wt: 403.5 g/mol
InChI Key: GHBSTEAHQPPFLB-UHFFFAOYSA-N
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Description

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-PHENYLACETAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a morpholine ring, a pyrimidine ring, and a phenylacetamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-PHENYLACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-morpholin-4-yl-phenylamine with 2-hydroxy-3-methoxy-5-nitro-benzaldehyde in an ethanol solution under reflux conditions . The mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-PHENYLACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2-PHENYLACETAMIDE stands out due to its unique combination of structural features, including the morpholine and pyrimidine rings

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-2-phenylacetamide

InChI

InChI=1S/C23H25N5O2/c1-17-24-21(16-22(25-17)28-11-13-30-14-12-28)26-19-7-9-20(10-8-19)27-23(29)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,27,29)(H,24,25,26)

InChI Key

GHBSTEAHQPPFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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